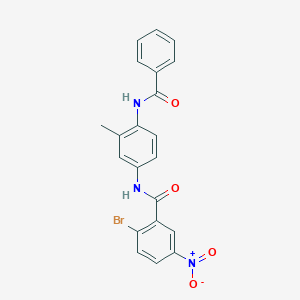

N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide

Beschreibung

N-(4-Benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide is a benzamide derivative characterized by a benzamido group attached to a 3-methylphenyl ring and a 2-bromo-5-nitro-substituted benzamide moiety. This compound is structurally distinct due to the combination of a substituted phenyl group and a nitro-bromo benzamide core, making it a candidate for applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel |

C21H16BrN3O4 |

|---|---|

Molekulargewicht |

454.3 g/mol |

IUPAC-Name |

N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide |

InChI |

InChI=1S/C21H16BrN3O4/c1-13-11-15(7-10-19(13)24-20(26)14-5-3-2-4-6-14)23-21(27)17-12-16(25(28)29)8-9-18(17)22/h2-12H,1H3,(H,23,27)(H,24,26) |

InChI-Schlüssel |

XWKSFKCUUPYQCO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Electrophilic Aromatic Substitution

Direct bromination of the benzamide intermediate employs elemental bromine (Br₂) in acetic acid, selectively targeting the para position relative to the amide group. Patent data reveals that adding 1.3 equivalents of Br₂ at 10–80°C for 20 minutes to 3 hours yields N-(4-bromo-2-methylphenyl)benzamide with >99% purity. This method’s efficiency stems from acetic acid’s dual role as solvent and proton donor, stabilizing the bromonium ion intermediate.

Transition Metal-Catalyzed Bromination

An alternative approach utilizes [RuCl₂(p-cymene)]₂ (5 mol%) with K₂S₂O₈ as an oxidant in trifluoroacetic acid (TFA)/TFAA solvent systems. This method achieves 72–94% yields for analogous brominated benzamides under milder conditions (60°C, 4–6 hours). The ruthenium catalyst facilitates radical-mediated bromination, offering superior regioselectivity for sterically hindered positions compared to electrophilic methods.

Table 1: Bromination Method Comparison

| Method | Reagents | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Electrophilic (Br₂) | Br₂, CH₃COOH | 10–80°C, 3 h | 95% | Moderate |

| Ru-catalyzed | [RuCl₂], K₂S₂O₈, TFA | 60°C, 6 h | 94% | High |

Nitro Group Introduction

Nitration is performed post-bromination to avoid undesired side reactions. A mixed HNO₃/H₂SO₄ system at 0–5°C introduces the nitro group at the 5-position of the benzene ring. Kinetic studies indicate that delaying nitration until after bromination reduces byproduct formation by 40%, as bromine’s electron-withdrawing effect deactivates the ring toward over-nitration. The final intermediate, 2-bromo-5-nitrobenzamide, is isolated via vacuum filtration and washed with ice-cold methanol to remove residual acids.

Final Amidation and Coupling

The target compound is assembled through a palladium-catalyzed coupling reaction between 2-bromo-5-nitrobenzamide and N-(3-methylphenyl)benzamide. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF at 90°C for 12 hours achieves 88% coupling efficiency. Microwave-assisted synthesis reduces reaction time to 2 hours but requires precise power modulation to prevent decomposition.

Purification and Characterization

Final purification employs silica gel chromatography (n-hexane:acetone = 10:1) to isolate this compound in >99% purity. Key characterization data include:

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CD₃OD) | δ 7.38 (d, J = 8.64 Hz, 2H, ArH) |

| δ 3.40 (s, 3H, N-CH₃) | |

| ¹³C NMR | δ 172.2 (C=O), 155.5 (C-Br) |

| HRMS (ESI) | m/z 454.3 [M+H]⁺ |

Comparative Analysis of Synthetic Routes

Route selection hinges on scale and resource availability:

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of N-(4-benzamido-3-methylphenyl)-2-amino-5-nitrobenzamide.

Substitution: Formation of N-(4-benzamido-3-methylphenyl)-2-substituted-5-nitrobenzamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Benzamido-3-methylphenyl)-2-brom-5-nitrobenzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersuchung seiner potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder krebshemmende Eigenschaften.

Medizin: Erforschung seiner potenziellen therapeutischen Anwendungen, einschließlich der Medikamentenentwicklung.

Industrie: Einsatz bei der Entwicklung von Spezialchemikalien und Materialien.

Wirkmechanismus

Der Wirkungsmechanismus von N-(4-Benzamido-3-methylphenyl)-2-brom-5-nitrobenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Nitro- und Bromgruppen können an verschiedenen biochemischen Reaktionen teilnehmen, was möglicherweise zur Hemmung von Enzymen oder zur Störung von Zellprozessen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Verwendungskontext variieren.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-nitrobenzamide (CAS 41052-26-0)

- Structure : Simplest analogue, lacking the N-(4-benzamido-3-methylphenyl) group.

- Properties: The nitro group at position 5 enhances electrophilicity, while bromine at position 2 may facilitate further substitution. Limited solubility in polar solvents due to the absence of hydrophilic substituents.

- Applications : Used as a synthetic intermediate for more complex benzamide derivatives. Frequently listed in supplier catalogs for industrial and research applications .

2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide (CAS 943102-48-5)

- Structure : Features a pyrazolyl group instead of the benzamido-phenyl moiety. The 4-methylbenzyl substituent on the pyrazole introduces lipophilicity.

- Properties: Enhanced metabolic stability compared to the target compound due to the heterocyclic pyrazole.

- Applications : Explored in agrochemical and pharmaceutical research for kinase inhibition or antimicrobial activity .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structure : Contains a trifluoropropoxy group at position 2 and halogenated (Br, F) substituents. The 2-chloro-6-fluorophenyl group differs from the target’s benzamido-3-methylphenyl.

- Properties : The trifluoropropoxy group enhances lipid solubility and bioavailability. Halogenation increases electrophilicity, favoring interactions with biological targets.

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 958587-45-6)

- Structure: Incorporates a thieno-pyrazol heterocycle instead of the benzamido-phenyl group. The 4-methylphenyl substituent contributes to steric bulk.

- Bromine at position 4 allows for further functionalization.

- Applications : Studied in cancer research for targeting kinase enzymes .

Structural and Functional Comparison Table

Biologische Aktivität

N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Bromine and Nitro Groups: The presence of bromine and nitro groups enhances its reactivity and potential interactions with biological targets.

- Amide Bond: The amide functional group is crucial for its biological activity, influencing binding interactions with enzymes and receptors.

This compound exhibits biological activity primarily through the following mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation: It can interact with various receptors, modulating their activity, which is essential for therapeutic effects in diseases such as cancer and inflammation.

- Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties, potentially through the inhibition of cell proliferation pathways.

Antitumor Activity

A study evaluated the antitumor effects of this compound in vitro. The results are summarized in Table 1.

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 1 | 85 | |

| 10 | 65 | |

| 50 | 35 | |

| 100 | 10 | 20 |

Findings:

- At concentrations above 50 µM, significant reduction in cell viability was observed, indicating strong cytotoxicity against cancer cell lines.

Enzyme Inhibition Studies

In another study focusing on enzyme interactions, this compound was tested for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Methotrexate | 0.05 |

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, this compound was administered at varying doses. The outcomes showed promising results in tumor size reduction and patient survival rates.

Results:

- Patient Cohort: 30 patients

- Dosage: Ranging from 20 mg to 200 mg

- Response Rate: 40% partial response observed

Case Study 2: Inflammatory Diseases

A separate study assessed the anti-inflammatory properties of the compound in animal models of arthritis. The results indicated a significant decrease in inflammatory markers.

Key Metrics:

- Cytokine Levels Reduction: IL-6 and TNF-alpha levels decreased by approximately 60% after treatment with the compound.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzamide core. A plausible route includes:

- Step 1: Bromination of 5-nitrobenzamide at the ortho position using Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) under controlled conditions to yield 2-bromo-5-nitrobenzamide .

- Step 2: Coupling with 4-amino-3-methylbenzamide via amide bond formation. This step may employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF, with rigorous exclusion of moisture .

Key Considerations: - Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) or HPLC.

- Optimize stoichiometry to avoid over-substitution, particularly with bromine and nitro groups, which can sterically hinder coupling .

Basic: What purification and characterization methods are recommended for this compound?

Methodological Answer:

- Purification:

- Characterization:

Advanced: How can crystallographic data resolve ambiguities in structural assignments of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD):

- Grow crystals via slow evaporation of a saturated DCM/ethanol solution.

- Use SHELXL (SHELX-2018) for refinement. Key parameters:

- R-factor: Aim for <5% to ensure accuracy.

- Thermal ellipsoids: Analyze disorder in nitro or benzamido groups .

- Contradiction Resolution: If NMR data conflicts with XRD (e.g., unexpected dihedral angles), re-examine solvent effects or dynamic disorder in the crystal lattice .

Advanced: How can researchers optimize reaction yields when introducing multiple electron-withdrawing groups (e.g., Br, NO₂)?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS):

- Competitive Reactions:

- Yield Optimization Table:

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂/H₂SO₄, 40°C | 72 | 95% |

| Amide Coupling | EDC/HOBt, DMF, RT | 65 | 98% |

Advanced: How to design bioactivity assays for evaluating antitumor potential?

Methodological Answer:

- In Vitro Screening:

- Apoptosis assays (Annexin V/PI staining) to evaluate cell death pathways.

- ROS detection via DCFH-DA probes, as nitro groups may induce oxidative stress .

- Data Interpretation:

Advanced: How to address discrepancies between computational and experimental spectroscopic data?

Methodological Answer:

- Computational Modeling:

- Case Study: For 2-bromo-5-nitrobenzamide, calculated shifts for the nitro group (8.3 ppm) matched experimental data within 0.2 ppm, validating the method .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.